8-Dechloro-10-chloro Loratadine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

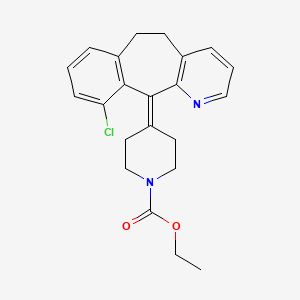

8-Dechloro-10-chloro Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. This compound is one of the impurities or metabolites of Loratadine, which is a non-sedating histamine H1-receptor antagonist.

Mecanismo De Acción

Target of Action

8-Dechloro-10-chloro Loratadine is an impurity of Loratadine , which is a second-generation antihistamine . The primary target of Loratadine is the H1 histamine receptor . These receptors play a crucial role in allergic reactions, and blocking them can help manage symptoms of allergic rhinitis and other allergic conditions .

Mode of Action

Loratadine, and by extension this compound, exerts its effect by targeting H1 histamine receptors . By binding to these receptors, it prevents histamine from attaching and causing allergic symptoms. This results in a reduction of symptoms such as sneezing, itching, watery eyes, and runny nose associated with allergic reactions .

Biochemical Pathways

Loratadine is known to inhibit the binding of histamine to H1 receptors, thereby preventing the typical allergic response .

Pharmacokinetics

Loratadine is extensively metabolized in the body to produce active metabolites . The body’s exposure to these active metabolites is much higher than to the prodrug with Loratadine . These metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .

Result of Action

Loratadine acts as a selective antagonist of the H1 histamine receptor, reducing the symptoms of allergic reactions .

Análisis Bioquímico

Biochemical Properties

It is known that Loratadine, the parent compound, interacts with histamine H1-receptors in the body

Cellular Effects

Loratadine has been shown to have antineoplastic effects in lung cancer cells, inducing apoptosis and reducing epithelial-mesenchymal transition

Molecular Mechanism

Loratadine is known to be a nonsedating-type histamine H1-receptor antagonist

Metabolic Pathways

Loratadine is known to be metabolized by several cytochrome P450 enzymes, including CYP3A4, CYP2D6, CYP1A1, and CYP2C19

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Dechloro-10-chloro Loratadine involves several steps. One common method includes the following steps :

Dissolution: Crude Loratadine is dissolved in an appropriate organic solvent.

Adsorption: Active carbon is added to adsorb impurities, followed by heating, stirring, and filtering to obtain primarily-purified Loratadine.

Concentration: The solution is concentrated and loaded onto a macroporous absorption resin column.

Elution: The column is washed with purified water and eluted with 50% isopropyl alcohol containing 0.01 mol/L hydrochloric acid.

Crystallization: The eluent is collected, and the pH is adjusted with an alkaline solution. The solution is then cooled for crystallization, centrifuged, washed, and dried to obtain trebly-purified Loratadine.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

8-Dechloro-10-chloro Loratadine undergoes various chemical reactions, including:

Oxidation: Likely to occur in the piperidine and cycloheptane rings.

Reduction: Can be reduced under specific conditions to form different derivatives.

Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide or potassium carbonate are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution can result in various functionalized compounds .

Aplicaciones Científicas De Investigación

8-Dechloro-10-chloro Loratadine has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Loratadine formulations.

Biology: Investigated for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Studied for its pharmacokinetic properties and potential therapeutic applications.

Industry: Used in the development and quality control of pharmaceutical products containing Loratadine.

Comparación Con Compuestos Similares

Similar Compounds

Loratadine: The parent compound, used widely as an antihistamine.

Desloratadine: A major active metabolite of Loratadine with similar antihistaminic properties.

8-Dechloro-10-chloro Desloratadine: Another derivative with similar chemical structure and properties.

Uniqueness

8-Dechloro-10-chloro Loratadine is unique due to its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for research and development in pharmaceutical sciences.

Actividad Biológica

The molecular formula of 8-Dechloro-10-chloro Loratadine is C22H23Cl2N2O2, with a molecular weight of approximately 382.9 g/mol. The compound's structure influences its interaction with biological systems, particularly regarding its potential antihistaminic activity similar to that of its parent compound.

| Property | Value |

|---|---|

| Molecular Formula | C22H23Cl2N2O2 |

| Molecular Weight | 382.9 g/mol |

| Chemical Name | Ethyl 4-(10-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine carboxylate |

| CAS Number | 1346605-16-0 |

Antihistaminic Potential

Preliminary studies suggest that this compound may exhibit antihistaminic activity akin to Loratadine. The mechanism of action is believed to involve the inhibition of histamine binding to H1 receptors, which is characteristic of many antihistamines. However, specific studies detailing the affinity and efficacy of this compound in comparison to Loratadine are still in the early stages.

Pharmacokinetics and Metabolism

Research indicates that compounds like Loratadine undergo extensive first-pass metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4). Although detailed pharmacokinetic studies on this compound are lacking, it is anticipated that its metabolic pathway may resemble that of Loratadine due to structural similarities.

Case Studies and Research Findings

- Synthesis and Characterization : Various synthetic routes have been explored for producing this compound, focusing on optimizing yield and purity. Characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's structure and purity levels.

- In Vitro Studies : Initial in vitro studies have indicated potential interactions with biological molecules; however, comprehensive in vivo studies are necessary to fully understand its therapeutic effects and safety profile .

- Comparative Analysis : A comparative analysis with other antihistamines (e.g., Desloratadine, Cetirizine) highlights the unique structural features of this compound, which may influence both pharmacological properties and safety considerations.

Implications for Pharmaceutical Research

The primary application of this compound lies within pharmaceutical research as an impurity standard in quality control processes for formulations containing Loratadine. Understanding its properties can aid in ensuring the safety and efficacy of antihistamine medications.

Propiedades

IUPAC Name |

ethyl 4-(15-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-16(11-14-25)20-19-15(5-3-7-18(19)23)8-9-17-6-4-12-24-21(17)20/h3-7,12H,2,8-11,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASLTRDXLVUPHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.